molecular formula C8H14F3NO B1466388 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol CAS No. 1498142-91-8

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol

Cat. No. B1466388
CAS RN: 1498142-91-8
M. Wt: 197.2 g/mol
InChI Key: BGFQKSAIFXLWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This compound contains a total of 30 bonds, including 14 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .

Scientific Research Applications

Synthesis and Characterization of Cyclopentane Derivatives

One study focused on the preparation and characterization of cyclopentane derivatives, highlighting the importance of cyclopentane structures in synthetic chemistry. Cyclopentane derivatives are often used as building blocks in the synthesis of complex molecules with potential applications in drug development and materials science (Stephen G Davies et al., 2003; Shoji Kobayashi et al., 2013) Davies,2003Davies, 2003 Kobayashi,2013Kobayashi, 2013.

Biohydroxylation Using Chiral Auxiliaries

Research on the biohydroxylation of cyclopentanone derivatives using chiral auxiliaries has shown the potential for creating stereoselective compounds, which could be valuable in developing pharmaceuticals with specific enantiomeric properties (A. D. Raadt et al., 2000) Raadt,2000Raadt, 2000.

Applications in Organic Synthesis

Studies have demonstrated various methodologies for synthesizing cyclopentane and cyclopentene derivatives, which are crucial intermediates in organic synthesis. These compounds have applications ranging from materials science to pharmaceutical chemistry, showcasing the versatility of cyclopentane structures (Y. Guan et al., 2012; J. Blazejewski, 1990) Guan,2012Guan, 2012Guan,2012 Blazejewski,1990Blazejewski, 1990.

Mechanistic Studies in Chemical Reactions

Mechanistic studies on the reactions involving cyclopentane and cyclopentene derivatives provide insights into the chemical processes underlying synthetic transformations. Understanding these mechanisms is crucial for designing more efficient and selective synthetic routes in chemical research (R. Morales & F. Zaera, 2006) Morales & Zaera, 2006.

properties

IUPAC Name

1-[(2,2,2-trifluoroethylamino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)6-12-5-7(13)3-1-2-4-7/h12-13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFQKSAIFXLWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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